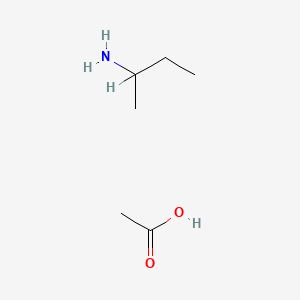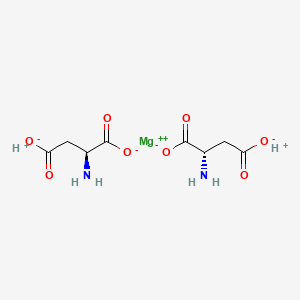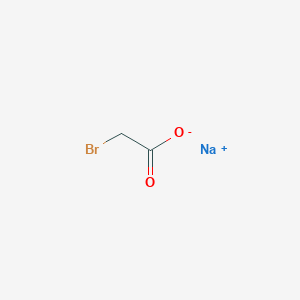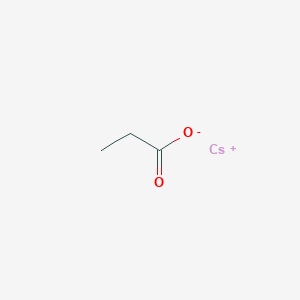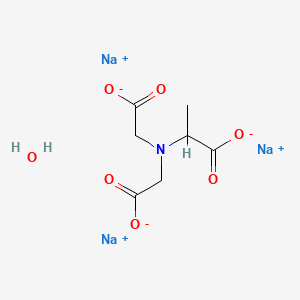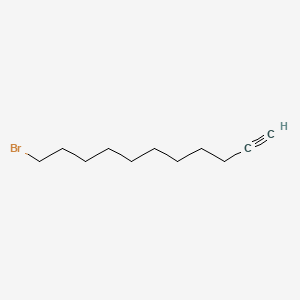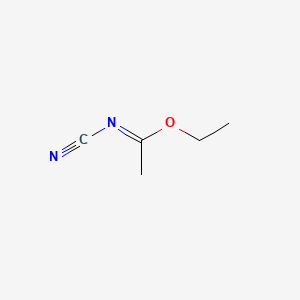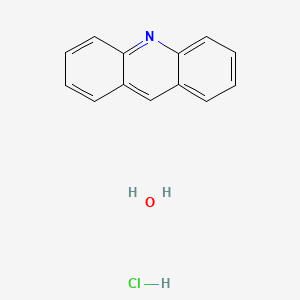
Acridine Hydrochloride Hydrate
Overview
Description
Acridine Hydrochloride Hydrate is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans . . It is also used to analyze autophagy .
Molecular Structure Analysis
This compound has the empirical formula C17H19N3 · HCl · xH2O . It is identified by its three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Chemical Reactions Analysis
Acridine derivatives show higher values of ionization potential and electron affinity in the excited state as compared to the ground state . This indicates that these compounds are willing to accept electrons in the excited state rather than donating electrons .Physical and Chemical Properties Analysis
This compound has a melting point of 284-287 °C (lit.) . It is soluble in water, forming a clear, orange to red solution .Scientific Research Applications
Photophysics and Fluorescence : Sandeep and Bisht (2006) explored the photophysics of 9-amino acridine hydrochloride hydrate (9AAHH) microcrystals, revealing their potential in fluorescence microscopy and materials science due to unique fluorescence properties (Sandeep & Bisht, 2006).
Antibacterial Properties and Drug Delivery : Mitra et al. (2014) studied acridine derivatives conjugated with gold nanoparticles, demonstrating enhanced antibacterial efficacy and potential in drug delivery systems (Mitra et al., 2014).
Cavity Quantum Electrodynamic Effects : Sandeep and Bisht (2003) reported on cavity quantum electrodynamic effects in 9AAHH, indicating its role in controlling radiative rates, relevant in quantum optics (Sandeep & Bisht, 2003).
Energy Transfer in Luminescent Materials : Naithani et al. (2012) investigated energy transfer in 9AAHH to other dyes in polymer films, suggesting applications in luminescent solar collectors (Naithani, Singh, & Joshi, 2012).
Fixative for Acid Mucopolysaccharides : Jackson and Williams (1956) found that acridine derivatives can serve as effective fixatives for acid mucopolysaccharides in tissue samples, useful in histological studies (Jackson & Williams, 1956).
DNA Binding and Antiproliferative Activity : Almeida et al. (2015) synthesized acridine-thiosemicarbazone derivatives, assessing their DNA binding and antiproliferative activities, indicating potential in cancer research (de Almeida et al., 2015).
Safety and Hazards
Acridine Hydrochloride Hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing genetic defects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
Properties
IUPAC Name |
acridine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N.ClH.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;;/h1-9H;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQJASAEPXQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


